6-Bromo-5,7-dimethyl-2,3-dihydro-1H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-5,7-dimethyl-2,3-dihydro-1H-inden-1-one is an organic compound that belongs to the class of indenones It is characterized by the presence of a bromine atom at the 6th position and two methyl groups at the 5th and 7th positions on the indanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5,7-dimethyl-2,3-dihydro-1H-inden-1-one typically involves the bromination of 5,7-dimethyl-2,3-dihydro-1H-inden-1-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5,7-dimethyl-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media are used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Substituted indenones with various functional groups.
Oxidation Reactions: Indanone derivatives with additional oxygen-containing functional groups.
Reduction Reactions: Indanol derivatives.
Scientific Research Applications
6-Bromo-5,7-dimethyl-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound’s structure makes it suitable for use in the development of novel materials, including light-sensitive dyes and polymers.
Biological Studies: It can be used as a probe in biochemical assays to study enzyme activities and receptor binding.
Mechanism of Action
The mechanism of action of 6-Bromo-5,7-dimethyl-2,3-dihydro-1H-inden-1-one is not well-documented. its chemical structure suggests that it can interact with various molecular targets through:
Electrophilic Interactions: The bromine atom can participate in electrophilic substitution reactions.
Hydrophobic Interactions: The hydrophobic nature of the indanone ring allows it to interact with hydrophobic pockets in proteins and enzymes.
Comparison with Similar Compounds
Similar Compounds
5,7-Dimethyl-2,3-dihydro-1H-inden-1-one: Lacks the bromine atom, making it less reactive in substitution reactions.
6-Chloro-5,7-dimethyl-2,3-dihydro-1H-inden-1-one: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
6-Fluoro-5,7-dimethyl-2,3-dihydro-1H-inden-1-one: Contains a fluorine atom, which affects its electronic properties and reactivity.
Properties
IUPAC Name |
6-bromo-5,7-dimethyl-2,3-dihydroinden-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO/c1-6-5-8-3-4-9(13)10(8)7(2)11(6)12/h5H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQHGVZCBXKEVIU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1Br)C)C(=O)CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.